FFA2-Agonist-1

FFA2 agonism potency comparison GPCR pharmacology

FFA2-Agonist-1 (Compound 4) is the definitive orthosteric agonist for FFA2/GPR43 research. Unlike allosteric modulators (AZ1729, 4-CMTB), it binds the endogenous SCFA pocket, retaining activity at key orthosteric site mutants (e.g., N230D) where allosteric ligands fail. Its biased signaling profile (cAMP inhibition EC50=0.53 μM vs. β-arrestin-2 EC50=1.2 μM) enables pathway-specific dissection of Gαi-mediated metabolic and inflammatory cascades without confounding receptor internalization. Validated cross-species activity supports direct preclinical translation in mouse and rat IBD models. Induces PYY mucosal responses for enteroendocrine L-cell and gut-brain axis studies. Essential for mutant receptor pharmacology, inflammatory bowel disease, and appetite regulation research. Select this compound for reproducible, translationally relevant FFA2 pharmacology.

Molecular Formula C23H20Cl2N2O3S
Molecular Weight 475.38
Cat. No. B1192822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFFA2-Agonist-1
SynonymsFFA2-Agonist-1;  FFA2 Agonist-1;  FFA2-Agonist 1
Molecular FormulaC23H20Cl2N2O3S
Molecular Weight475.38
Structural Identifiers
SMILESO=C(O)CC(CC1=CC=CC=C1)C(N(C2CC2)C3=NC(C4=CC(Cl)=CC=C4Cl)=CS3)=O
InChIInChI=1S/C23H20Cl2N2O3S/c24-16-6-9-19(25)18(12-16)20-13-31-23(26-20)27(17-7-8-17)22(30)15(11-21(28)29)10-14-4-2-1-3-5-14/h1-6,9,12-13,15,17H,7-8,10-11H2,(H,28,29)
InChIKeyLCRQPJWEPVZEBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FFA2-Agonist-1: A Selective Orthosteric Agonist for FFA2/GPR43 Receptor Pharmacology


FFA2-Agonist-1 (also known as LON63114, Compound 4, CAS: 1312799-06-6) is a selective orthosteric agonist of the human free fatty acid receptor 2 (FFA2/GPR43) . It activates FFA2 with an EC50 of 81 nM in standard assays and exhibits functional activity in both cAMP inhibition (EC50 = 0.53 μM) and β-arrestin-2 recruitment (EC50 = 1.2 μM) pathways . FFA2 is a G protein-coupled receptor activated endogenously by short-chain fatty acids (SCFAs) such as acetate and propionate, and is implicated in metabolic regulation, inflammation, and gastrointestinal function [1].

Why FFA2-Agonist-1 Cannot Be Substituted with Alternative FFA2 Ligands


FFA2 agonists exhibit substantial pharmacological divergence based on their binding mode (orthosteric vs. allosteric), signaling bias (G protein vs. β-arrestin pathways), and species selectivity. Orthosteric agonists like FFA2-Agonist-1 engage the receptor at the same binding pocket as endogenous SCFAs, producing a distinct pharmacological profile compared to allosteric modulators such as AZ1729 or 4-CMTB, which bind at separate sites and exhibit ago-PAM (agonist-positive allosteric modulator) activity [1]. Additionally, many reported FFA2 agonists display poor potency at rodent orthologs [2], while FFA2-Agonist-1 demonstrates balanced cross-species activity, a critical factor for preclinical translation. Simple potency comparisons are therefore inadequate; selection requires evaluation of binding mode, pathway preference, and species ortholog compatibility.

FFA2-Agonist-1 Comparative Performance Data: Potency, Selectivity, and Functional Activity


FFA2-Agonist-1 vs. Endogenous SCFAs: Nanomolar Potency Relative to Millimolar Ligands

FFA2-Agonist-1 demonstrates a substantial potency advantage over the endogenous FFA2 agonists acetate and propionate. In cAMP inhibition assays using hFFA2-expressing cells, FFA2-Agonist-1 achieves an EC50 of 0.53 μM (530 nM), whereas propionate exhibits an EC50 of 43.3 μM, representing an approximately 82-fold improvement in potency [1]. This nanomolar potency enables experimental conditions that avoid the confounding effects and osmotic stress associated with millimolar SCFA concentrations .

FFA2 agonism potency comparison GPCR pharmacology

FFA2-Agonist-1 vs. 4-CMTB: Orthosteric Activation Retained in N230D Mutant FFA2

Unlike the allosteric modulator 4-CMTB, which loses agonist activity at the N230D FFA2 mutant, orthosteric agonists including TUG-1375 and AZ-1729 activate this mutant as effectively as wild-type FFA2 [1]. Given that FFA2-Agonist-1 is also classified as an orthosteric agonist , it is predicted to retain activity at this clinically relevant mutant receptor. This distinguishes FFA2-Agonist-1 from allosteric ligands whose pharmacology may be altered by receptor polymorphisms or mutations.

orthosteric binding mutagenesis structure-activity relationship

FFA2-Agonist-1 Functional Pathway Profile: cAMP-Biased Activity vs. β-Arrestin Recruitment

FFA2-Agonist-1 exhibits a marked pathway preference, with cAMP inhibition (EC50 = 0.53 μM) being approximately 2.3-fold more potent than β-arrestin-2 recruitment (EC50 = 1.2 μM) . This contrasts with certain allosteric ago-PAMs such as AZ1729, which show undetectable β-arrestin-2 recruitment at site 2 mutations, and with TUG-1375, which demonstrates robust β-arrestin recruitment [1]. The differential pathway engagement of FFA2-Agonist-1 provides a tool for dissecting G protein-mediated vs. β-arrestin-mediated FFA2 signaling.

biased signaling cAMP inhibition β-arrestin recruitment

FFA2-Agonist-1 vs. Allosteric Modulators: Species Ortholog Activity Profile

Many FFA2 ligands, particularly antagonists and some allosteric modulators, exhibit poor or absent activity at mouse and rat FFA2 orthologs [1]. Orthosteric agonists as a class demonstrate more balanced cross-species activity profiles. FFA2-Agonist-1, as a selective orthosteric agonist , is positioned to maintain activity across human and rodent receptors, a critical requirement for preclinical in vivo studies where mouse models are the standard platform. The literature notes that a lack of affinity at mouse and rat orthologs has hindered progress with several FFA2 chemotypes [1].

species selectivity rodent orthologs preclinical translation

FFA2-Agonist-1 Purity Specifications: >98% Purity Supporting Reproducible Research

FFA2-Agonist-1 is supplied as a solid powder with >98% purity (or refer to Certificate of Analysis) and is soluble in DMSO . This purity specification meets the threshold for reproducible pharmacological studies, whereas alternative compounds with lower purity or undefined quality control may introduce confounding biological activity or assay interference. The compound is reported in WO2011076732 [1], providing a patent-defined structural and synthetic foundation.

compound purity quality control research reproducibility

Recommended Research Applications for FFA2-Agonist-1 Based on Quantitative Evidence


FFA2 Orthosteric Binding Site Characterization and Mutagenesis Studies

FFA2-Agonist-1 is ideally suited for studies examining orthosteric binding site pharmacology, including site-directed mutagenesis of the FFA2 ligand-binding pocket. As an orthosteric agonist, it serves as a reference compound that retains activity at N230D and other orthosteric site mutants where allosteric modulators like 4-CMTB lose function [1]. Its defined potency (EC50 = 81 nM) provides a quantitative baseline for comparing mutant receptor pharmacology.

Gαi/cAMP Pathway-Specific FFA2 Signaling Dissection

FFA2-Agonist-1 exhibits a cAMP inhibition EC50 (0.53 μM) that is 2.3-fold more potent than its β-arrestin-2 recruitment EC50 (1.2 μM) [1]. This profile makes it a valuable tool for studies requiring preferential activation of Gαi-mediated cAMP modulation with relatively reduced β-arrestin pathway engagement, enabling dissection of pathway-specific FFA2 biology without confounding receptor internalization effects.

In Vivo Rodent Models of Gastrointestinal Function and Metabolism

FFA2-Agonist-1 is suitable for preclinical in vivo studies in mouse and rat models, where allosteric modulators and antagonists often fail due to poor rodent ortholog activity [1]. Its orthosteric binding mode predicts cross-species activity, enabling direct translation from in vitro human receptor pharmacology to rodent models of gastrointestinal disorders and inflammatory bowel diseases, as referenced in the originating patent WO2011076732 .

In Vitro Appetite Regulation and PYY Secretion Assays

FFA2-Agonist-1 induces mucosal responses of appetite-regulating peptide YY (PYY) [1], making it appropriate for in vitro studies examining enteroendocrine L-cell function and appetite regulation pathways. Selective FFA2 agonism has been shown to act via intestinal PYY to reduce transit and food intake , positioning FFA2-Agonist-1 as a tool compound for exploring FFA2-mediated gut-brain axis signaling in isolated crypt and mucosal tissue preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for FFA2-Agonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.